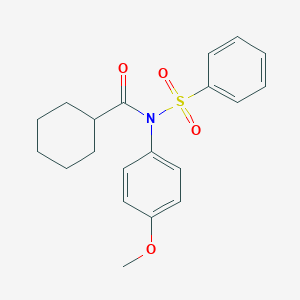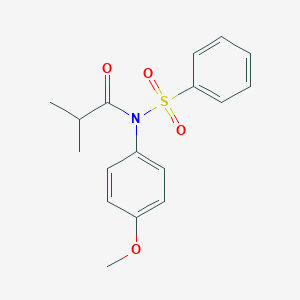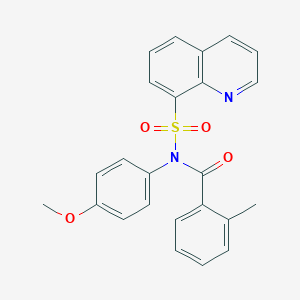![molecular formula C21H20N6O B284120 N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine, also known as MP-PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes. In
Wirkmechanismus
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This inhibition of kinase activity leads to downstream effects on various cellular processes, including cell division, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division and apoptosis, this compound has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and cell adhesion. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in lab experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these kinases in various biological processes without affecting the activity of other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been found to induce cell death in both cancer and non-cancer cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in scientific research. One area of interest is the development of this compound-based therapies for cancer. Researchers are also investigating the role of specific protein kinases in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and this compound may be a valuable tool in these studies. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective and targeted therapies for various diseases.
Synthesemethoden
The synthesis of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine involves the reaction of 4-(4-morpholinyl)aniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been widely used in scientific research for its ability to selectively inhibit the activity of protein kinases. This compound has been found to be particularly effective in inhibiting the activity of a specific kinase called Aurora kinase A. Aurora kinase A is a key regulator of cell division and is overexpressed in many types of cancer. Inhibition of Aurora kinase A activity by this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C21H20N6O |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(4-morpholin-4-ylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20N6O/c1-2-4-18(5-3-1)27-21-19(14-24-27)20(22-15-23-21)25-16-6-8-17(9-7-16)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2,(H,22,23,25) |
InChI-Schlüssel |
ZAYRNOYRHPRYAK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

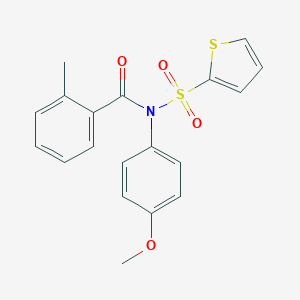
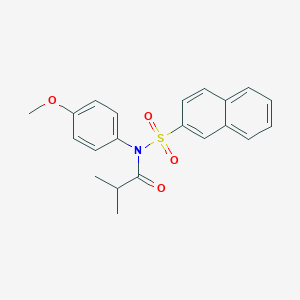
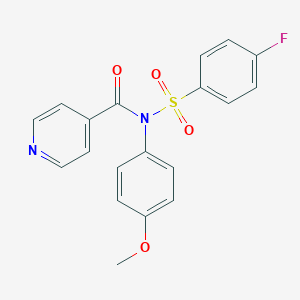
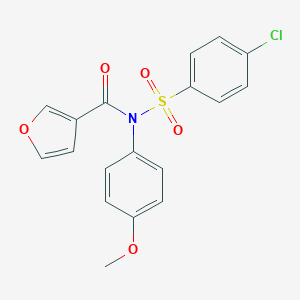

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
